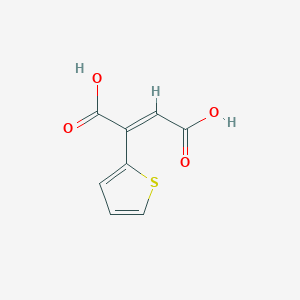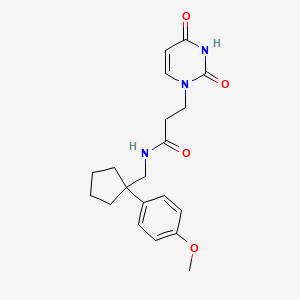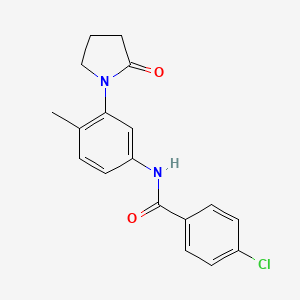
4-chloro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-chloro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide”, also known as Compound-A, is a synthetic compound that has gained attention in the scientific community due to its potential implications in various fields of research and industry. It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds like “4-chloro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of “4-chloro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide” is characterized by a pyrrolidine ring. This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The exact molecular structure of this compound is not provided in the available resources.科学的研究の応用
Metabolic Pathways and Excretion
A study on GDC-0449, a compound structurally similar to "4-chloro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide," explored its absorption, distribution, metabolism, and excretion in rats and dogs. This research provided insights into the compound's metabolic fate, showing extensive metabolism with major pathways being oxidation followed by phase II glucuronidation or sulfation. The study also highlighted a unique metabolic pathway via pyridine ring opening (Qin Yue et al., 2011).
Chemical Analysis and Quality Control
Research on the separation of imatinib mesylate and related substances, including a compound closely related to "4-chloro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide," utilized nonaqueous capillary electrophoresis. This method is promising for quality control in pharmaceutical analysis, demonstrating the compound's application in analytical chemistry (Lei Ye et al., 2012).
Novel Therapeutic Agents
A compound named MGCD0103, structurally related to "4-chloro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide," was identified as an orally active histone deacetylase inhibitor. This discovery opens up potential therapeutic applications, particularly in cancer treatment, showcasing the compound's relevance in developing new pharmacological agents (Nancy Z. Zhou et al., 2008).
Anticonvulsant Applications
The crystal structures of anticonvulsant enaminones, including derivatives similar to "4-chloro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide," were studied. The research provided insights into their potential anticonvulsant applications, contributing to the understanding of their mechanism of action (M. Kubicki et al., 2000).
Anti-Tubercular Activity
A study on the synthesis of novel derivatives, including "4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide," showed promising in vitro anti-tubercular activity. This highlights the compound's potential application in developing new treatments for tuberculosis, demonstrating its utility in medicinal chemistry and drug discovery (U. Nimbalkar et al., 2018).
特性
IUPAC Name |
4-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-12-4-9-15(11-16(12)21-10-2-3-17(21)22)20-18(23)13-5-7-14(19)8-6-13/h4-9,11H,2-3,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTUCFMKJRTHBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

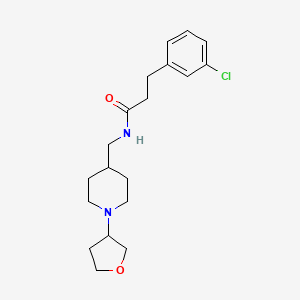
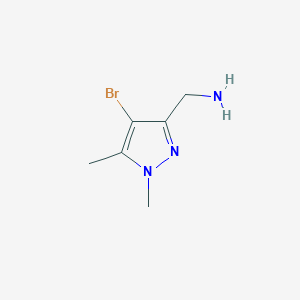
![1-(1,3-Benzodioxol-5-yl)-4-[(4-chlorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2739507.png)
![N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2739508.png)
![1-[(2-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2739511.png)
![N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2739512.png)
![4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2739515.png)
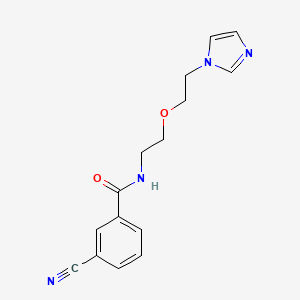
![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2739518.png)
![ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2739519.png)

